molecular formula C13H17N5O3 B7093778 N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-6-methyl-5-nitropyridin-2-amine

N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-6-methyl-5-nitropyridin-2-amine

Cat. No.: B7093778
M. Wt: 291.31 g/mol
InChI Key: HVJRIXOPGMTSSJ-UHFFFAOYSA-N
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Description

N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-6-methyl-5-nitropyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a methoxy group and a methyl group, an ethyl linkage, and a nitropyridine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry and pharmacology.

Properties

IUPAC Name

N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-6-methyl-5-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-8-10(18(19)20)5-6-12(14-8)15-9(2)13-11(21-4)7-17(3)16-13/h5-7,9H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJRIXOPGMTSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(C)C2=NN(C=C2OC)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-6-methyl-5-nitropyridin-2-amine typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrazole ring, followed by the introduction of the methoxy and methyl groups. The ethyl linkage is then formed through an alkylation reaction. Finally, the nitropyridine moiety is introduced via nitration and subsequent amination reactions. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact. Industrial methods often employ advanced purification techniques, such as chromatography and crystallization, to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-6-methyl-5-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted pyrazole or pyridine compounds.

Scientific Research Applications

N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-6-methyl-5-nitropyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-6-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit an enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives, such as:

  • N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-5-nitropyridin-2-amine
  • N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-6-methyl-4-nitropyridin-2-amine
  • N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-6-methyl-5-nitropyridin-3-amine

Uniqueness

What sets N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]-6-methyl-5-nitropyridin-2-amine apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This particular arrangement of functional groups allows for distinct interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

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